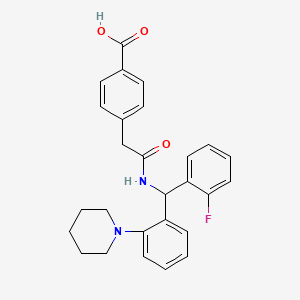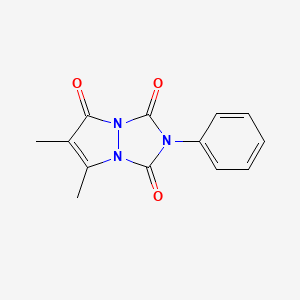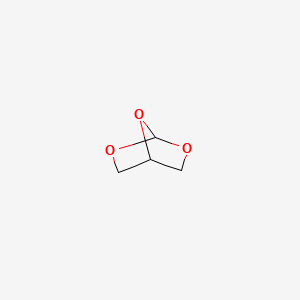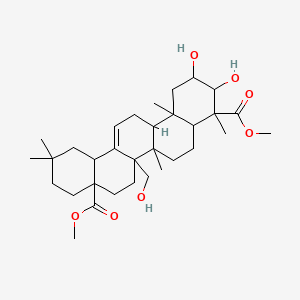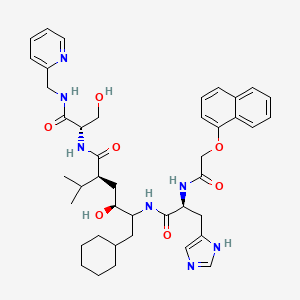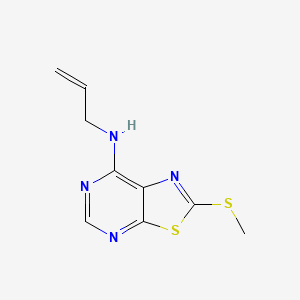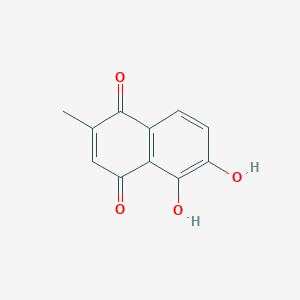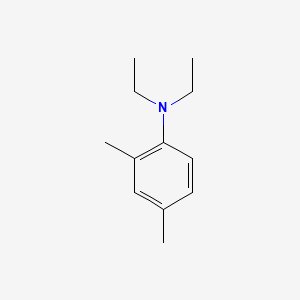
Benzenamine, N,N-diethyl-2,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N,N-diethyl-2,4-dimethyl- is an organic compound belonging to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with an amine group (NH2) and two ethyl groups (C2H5) at the nitrogen atom, along with two methyl groups (CH3) at the 2 and 4 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-diethyl-2,4-dimethyl- typically involves the alkylation of 2,4-dimethylaniline with diethyl sulfate or diethyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
2,4-dimethylaniline+diethyl sulfate→Benzenamine, N,N-diethyl-2,4-dimethyl-+by-products
Industrial Production Methods
On an industrial scale, the production of Benzenamine, N,N-diethyl-2,4-dimethyl- can be achieved through continuous flow processes where the reactants are fed into a reactor under controlled conditions of temperature and pressure. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N,N-diethyl-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, N,N-diethyl-2,4-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in various biological studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, N,N-diethyl-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons on the nitrogen atom. This nucleophilic behavior allows it to form covalent bonds with electrophilic species, leading to the formation of new chemical entities.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, N,N-dimethyl-: Similar structure but with two methyl groups instead of ethyl groups.
Benzenamine, N,N-diethyl-: Similar structure but without the methyl groups at the 2 and 4 positions.
Benzenamine, 2,4-dimethyl-: Similar structure but without the diethyl substitution at the nitrogen atom.
Uniqueness
Benzenamine, N,N-diethyl-2,4-dimethyl- is unique due to the presence of both diethyl and dimethyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs
Propiedades
Número CAS |
6287-43-0 |
|---|---|
Fórmula molecular |
C12H19N |
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
N,N-diethyl-2,4-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-5-13(6-2)12-8-7-10(3)9-11(12)4/h7-9H,5-6H2,1-4H3 |
Clave InChI |
OBRRGEBETOSWEK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=C(C=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


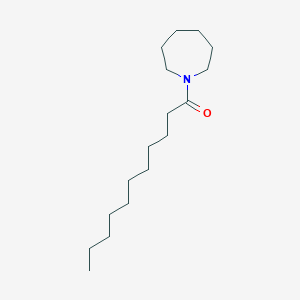
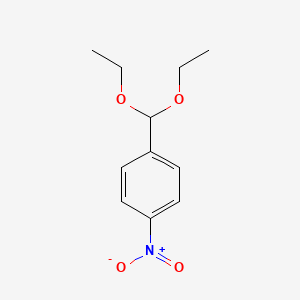
![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)
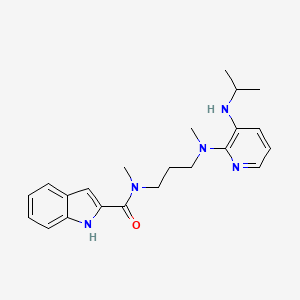
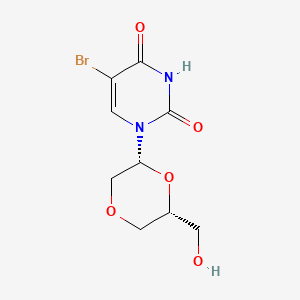
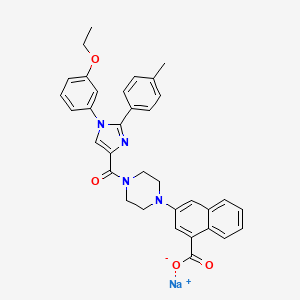
![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)
